molecular formula C12H17N3O6 B143457 Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate CAS No. 594860-43-2

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate

Cat. No.: B143457
CAS No.: 594860-43-2
M. Wt: 299.28 g/mol
InChI Key: YXQWAPJMSPHWBK-FDDDBJFASA-N
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Description

This compound is a structurally complex molecule featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core with stereospecific substituents: a hydroxymethyl group at position 6, methyl groups at positions 2 and 2, and a 1,2,4-triazole-3-carboxylate moiety at position 2. The stereochemistry (3aR,4R,6R,6aR) is critical for its reactivity and biological interactions.

Properties

IUPAC Name

methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-5-13-9(14-15)11(17)18-3/h5-8,10,16H,4H2,1-3H3/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQWAPJMSPHWBK-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=N3)C(=O)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478648
Record name methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594860-43-2
Record name methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate typically involves multiple steps. One common method starts with the protection of the ribose sugar to form 2,3-O-isopropylidene-D-ribofuranose. This intermediate is then reacted with a triazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused dioxolane-triazole derivatives. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents/Modifications Synthesis Method Key Properties/Applications References
Target Compound 1,2,4-triazole-3-carboxylate; hydroxymethyl group Bromine-mediated oxidation (similar to ) Potential prodrug or enzyme inhibitor; hydrophilic due to -CH2OH
[(3aR,4R,6aR)-6-Methoxy-dioxolane]methanol (CAS 72402-14-3) Methoxy (-OCH3) instead of hydroxymethyl Tosylation/azidation (similar to ) Reduced hydrophilicity; used in nucleoside synthesis
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (CAS 4137-56-8) Tosyl group at position 5; isopropylidene protection Tosylation of ribofuranoside Intermediate in antiviral drug synthesis (e.g., nucleoside analogs)
5-Amino-1,2,3-triazole-4-carboxylates 1,2,3-triazole with amino and carboxylate groups Ru-mediated cycloaddition Scaffolds for HSP90 inhibitors; enhanced binding affinity
Fluorinated triazole-dioxolane derivatives (Compounds 16 and 17 in ) Fluorinated alkyl chains; 1,2,3-triazole Cu-catalyzed azide-alkyne cycloaddition Lipophilic; potential use in targeted drug delivery
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloropurin-9-yl)-dioxolane)methanol (CAS 24639-06-3) Purine substituent at position 6 Nucleophilic substitution Antiviral/anticancer applications (nucleoside analog)

Key Insights

Stereochemical Influence : The (3aR,4R,6R,6aR) configuration ensures spatial alignment critical for binding to biological targets, as seen in nucleoside analogs . Compounds with divergent stereochemistry (e.g., 3aS in ) exhibit reduced activity.

Substituent Effects :

  • Hydroxymethyl vs. Methoxy : The hydroxymethyl group in the target compound increases solubility compared to methoxy analogs (e.g., ), favoring pharmacokinetics in aqueous environments.
  • Triazole Regiochemistry : 1,2,4-Triazole derivatives (target compound) show distinct electronic profiles versus 1,2,3-triazoles (e.g., ), affecting coordination chemistry and catalytic activity .

Synthetic Routes :

  • Click Chemistry : Cu-mediated azide-alkyne cycloaddition (e.g., ) is regioselective for 1,4-triazoles, whereas Ru-based methods () favor 1,5-disubstituted products.
  • Bromine-Mediated Oxidation : Used in dioxolane ring functionalization (similar to ), enabling precise control over hydroxymethyl placement.

Applications :

  • Medicinal Chemistry : Fluorinated analogs () exhibit enhanced membrane permeability, while purine-substituted derivatives () mimic natural nucleosides.
  • Material Science : Cu-triazole complexes () serve as precursors for sensors or catalysts, leveraging their redox activity.

Biological Activity

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C16H23N3O7
  • Molecular Weight : 369.37 g/mol
  • CAS Number : 2346620-55-9

Research indicates that this compound exhibits antitumor activity , particularly against breast carcinoma cells (MDA-MB-231). The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest. The compound's structure appears to interact with cellular pathways that regulate growth and apoptosis.

Antitumor Activity

A study published in MDPI demonstrated that Methyl 1-[...] significantly inhibits the proliferation of MDA-MB-231 cells. The IC50 value was found to be approximately 0.6 µM , indicating potent activity at low concentrations. The compound induced a significant cell cycle arrest at concentrations starting from 10 µM , suggesting a cytostatic rather than cytotoxic effect .

Cytotoxicity and Cell Viability

The compound was evaluated using the WST-1 tetrazolium assay to assess cell viability. Results indicated that while there was a notable reduction in cell growth at higher concentrations (above 3 µM), the overall cytotoxicity remained low compared to controls . This suggests that the compound may be more effective in slowing down cancer cell growth rather than killing them outright.

Study 1: MDA-MB-231 Cell Line

In a controlled study involving the MDA-MB-231 breast cancer cell line:

  • Treatment Duration : 48 hours
  • Key Findings :
    • Significant reduction in cell proliferation (40% inhibition).
    • Induction of cell cycle arrest without significant effects on cell adhesion.
    • Minimal apoptosis observed in treated cells compared to controls .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that slight modifications in the compound's structure could lead to substantial changes in biological activity. This highlights the importance of specific functional groups in enhancing or diminishing the therapeutic potential of similar compounds .

Data Summary Table

ParameterValue
Molecular FormulaC16H23N3O7
Molecular Weight369.37 g/mol
IC50 (MDA-MB-231)0.6 µM
Cell Proliferation Inhibition40% at 10 µM
Treatment Duration48 hours

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